4,5-Dichloroisothiazol-3-yl 4-methylphenyl ketone
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Overview
Description
4,5-Dichloroisothiazol-3-yl 4-methylphenyl ketone is a chemical compound that belongs to the class of isothiazoles Isothiazoles are heterocyclic compounds containing both sulfur and nitrogen in a five-membered ring This particular compound is characterized by the presence of two chlorine atoms at positions 4 and 5 of the isothiazole ring and a 4-methylphenyl group attached to the ketone functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloroisothiazol-3-yl 4-methylphenyl ketone can be achieved through several synthetic routes. One common method involves the acylation of 4,5-dichloroisothiazole-3-carbonyl chloride with 4-methylphenyl compounds . The reaction typically requires the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Another approach involves the reaction of 4,5-dichloroisothiazol-3-ylcarbonitrile with Grignard reagents like methylmagnesium iodide or ethylmagnesium bromide to form the corresponding alkyl ketones . The reaction conditions usually involve anhydrous solvents and low temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale acylation reactions using automated reactors and continuous flow systems. These methods ensure consistent product quality and high throughput. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloroisothiazol-3-yl 4-methylphenyl ketone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 5 can be substituted with nucleophiles such as amines, thiols, and alcoholates.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcoholates.
Reducing Agents: Sodium borohydride in solvents like 2-propanol.
Brominating Agents: Elemental bromine.
Major Products Formed
Substituted Derivatives: 5-morpholino- and 5-piperidino-substituted derivatives.
Reduced Products: Alcoholic hydroxy derivatives.
Thiazole Derivatives: Formed from bromomethyl derivatives.
Scientific Research Applications
4,5-Dichloroisothiazol-3-yl 4-methylphenyl ketone has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry:
Materials Science: Utilized in the synthesis of polymers and materials with specific electronic and optical properties.
Catalysis: Employed in the formation of metal complexes that serve as catalysts in cross-coupling reactions.
Mechanism of Action
The mechanism of action of 4,5-Dichloroisothiazol-3-yl 4-methylphenyl ketone involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The presence of the isothiazole ring and chlorine atoms enhances its reactivity and ability to interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
5-Arylisoxazoles: These compounds share a similar heterocyclic structure and exhibit comparable reactivity and biological activity.
4,5-Dichloroisothiazole Derivatives: Other derivatives with different substituents at the ketone position show similar chemical behavior and applications.
Uniqueness
4,5-Dichloroisothiazol-3-yl 4-methylphenyl ketone is unique due to the specific combination of the isothiazole ring with the 4-methylphenyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C11H7Cl2NOS |
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Molecular Weight |
272.1 g/mol |
IUPAC Name |
(4,5-dichloro-1,2-thiazol-3-yl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C11H7Cl2NOS/c1-6-2-4-7(5-3-6)10(15)9-8(12)11(13)16-14-9/h2-5H,1H3 |
InChI Key |
SXTQXFBHSMASFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=NSC(=C2Cl)Cl |
Origin of Product |
United States |
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